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Compound of Interest

Compound Name: L-740093

Cat. No.: B1674069

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B)
receptor, a G-protein coupled receptor predominantly found in the central nervous system and
the gastrointestinal tract. Developed by Merck Sharp & Dohme Corp., L-740093 has been a
valuable pharmacological tool for elucidating the physiological roles of the CCK-B receptor,
particularly in anxiety, pain perception, and gastric acid secretion. Its excellent central nervous
system penetration makes it a significant compound for neuroscience research. This technical
guide provides an in-depth overview of the discovery, synthesis, and biological characterization
of L-740093.

Core Compound Data
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Parameter Value Reference

N-(1-methyl-2-ox0-5-phenyl-
2,3-dihydro-1H-benzo[e][1]

IUPAC Name ) ) N/A
[2]diazepin-3-yI)-N'-(3-
methylphenyl)urea

Molecular Formula C24H22N402 N/A

Molecular Weight 400.46 g/mol N/A

CAS Number 154967-59-6 [3]

Class Benzodiazepine [4]

Biological Activity

L-740093 exhibits high affinity and selectivity for the human CCK-B receptor. Its biological
activity has been characterized through radioligand binding assays and functional cellular

assays.
Assay Cell Line Receptor Parameter Value (nM) Reference
Radioligand Human CCK-
_ hCCK-B.CHO IC50 0.49 [5]
Displacement B
Functional
Antagonism Human CCK-
_ hCCK-B.CHO IC50 54 [5]
(Calcium B
Mobilization)

Experimental Protocols
Synthesis of L-740093

The synthesis of L-740093 is achieved through a multi-step process culminating in the reaction
of a key benzodiazepine intermediate with a substituted isocyanate.

Step 1: Synthesis of 3-Amino-1-methyl-5-phenyl-1,3-dihydro-benzole][1][2]diazepin-2-one
(Intermediate 1)
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A common route to this intermediate involves the synthesis and subsequent modification of a
1,4-benzodiazepine-2-one core. While a specific, detailed protocol for this exact intermediate is
not readily available in the public domain, a general approach based on related syntheses is
outlined below. The synthesis often starts from a 2-aminobenzophenone derivative.

Illustrative Protocol:

Formation of the Benzodiazepine Ring: A 2-(methylamino)benzophenone is reacted with an
amino acid derivative, such as glycine ethyl ester hydrochloride, in the presence of a
coupling agent (e.qg., dicyclohexylcarbodiimide) or via activation of the carboxylic acid (e.g.,
as an acid chloride) to form an amide.

Cyclization: The resulting amide undergoes intramolecular cyclization, often under basic
conditions, to form the seven-membered benzodiazepine ring.

Introduction of the Amino Group at C3: The 3-position of the benzodiazepine ring is
functionalized to introduce an amino group. This can be achieved through various methods,
such as reduction of a 3-nitro derivative or amination of a 3-halo intermediate.

Step 2: Synthesis of L-740093

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve equimolar amounts of 3-amino-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1]
[2]diazepin-2-one (Intermediate 1) in anhydrous tetrahydrofuran (THF).

Addition of Isocyanate: To the stirred solution at room temperature, add an equimolar amount
of 3-methylphenyl isocyanate.

Reaction: Allow the reaction mixture to stir at room temperature for 8-12 hours. The progress
of the reaction can be monitored by thin-layer chromatography (TLC).

Isolation of Product: Upon completion, the product typically precipitates from the reaction
mixture. The solid is collected by filtration, washed with cold THF, and dried under vacuum to
yield L-740093 as a solid.

Purification and Characterization: If necessary, the product can be further purified by
recrystallization. The final compound should be characterized by technigues such as Nuclear

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1674069?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/103343-65-3.htm
https://www.researchgate.net/publication/10833989_New_Synthesis_of_13-Dihydro-14-benzodiazepin-22_H_-ones_and_3-Amino-13-dihydro-14-benzodiazepin-22_H_-ones_Pd-Catalyzed_Cross-Coupling_of_Imidoyl_Chlorides_with_Organoboronic_Acids
https://www.benchchem.com/product/b1674069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point
determination to confirm its identity and purity.

Biological Assays

Radioligand Binding Assay

This assay determines the affinity of L-740093 for the CCK-B receptor by measuring its ability
to displace a radiolabeled ligand.

o Cell Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO)
cells stably expressing the human CCK-B receptor (hnCCK-B.CHO). Cells are harvested,
homogenized in a suitable buffer (e.g., Tris-HCI), and centrifuged to pellet the membranes.
The membrane pellet is washed and resuspended in the assay buffer.

o Assay Components: The assay mixture contains the cell membranes, a constant
concentration of the radioligand [125I]-CCK-8S, and varying concentrations of L-740093.

 Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient
time to reach equilibrium.

o Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through
glass fiber filters, which retain the membranes with bound radioligand. The filters are washed
to remove unbound radioligand.

» Quantification: The amount of radioactivity on the filters is measured using a gamma counter.

o Data Analysis: The concentration of L-74009-3 that inhibits 50% of the specific binding of the
radioligand (IC50) is calculated by non-linear regression analysis of the competition binding
curve.

Functional Antagonism: Calcium Mobilization Assay

This assay measures the ability of L-740093 to block the increase in intracellular calcium
induced by a CCK-B receptor agonist.

e Cell Culture and Plating: hCCK-B.CHO cells are cultured in appropriate media and seeded
into 96-well or 384-well black-walled, clear-bottom microplates. The cells are grown to a
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confluent monolayer.

e Dye Loading: The cell culture medium is removed, and the cells are incubated with a
calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks'
Balanced Salt Solution with HEPES). Probenecid may be included to prevent dye leakage.

o Compound Addition: After dye loading, the cells are washed and then incubated with varying
concentrations of L-740093 for a specified period.

e Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence imaging
plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is established
before the addition of a fixed concentration of a CCK-B agonist (e.g., CCK-4). The change in
fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

» Data Analysis: The inhibitory effect of L-740093 is determined by measuring the reduction in
the agonist-stimulated calcium response. The IC50 value, the concentration of L-740093 that
causes 50% inhibition of the agonist response, is calculated from the concentration-response
curve.

Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gg-protein coupled receptor. Upon agonist binding, it activates a
signaling cascade leading to an increase in intracellular calcium.
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Caption: CCK-B Receptor Signaling Pathway.
Experimental Workflow for L-740093 Synthesis and Evaluation

This workflow outlines the key stages from chemical synthesis to biological characterization of
L-740093.
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Caption: Experimental workflow for L-740093.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1674069#l|-740093-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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